An In-depth Technical Guide to (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid: Synthesis, Structure, and Therapeutic Potential
An In-depth Technical Guide to (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid: Synthesis, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. By virtue of its thiazole core, this molecule is positioned at the intersection of well-established therapeutic activity and novel drug design. This document will delve into its chemical architecture, a validated synthetic pathway, and its promising biological activities, with a particular focus on its potential as a carbonic anhydrase inhibitor and an antimicrobial agent.
Molecular Architecture and Physicochemical Properties
(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is characterized by a central but-2-enoic acid backbone, substituted with a thiazol-2-ylamino group at the C4 position. The "(Z)" designation indicates that the higher priority substituents on the double bond are on the same side, resulting in a cis-configuration. This stereochemistry can be crucial for its biological activity, influencing how the molecule fits into the active sites of target enzymes.
The structure combines the acidic functionality of a carboxylic acid with the rich chemical and biological properties of the thiazole ring. Thiazoles are a well-known class of heterocyclic compounds present in numerous FDA-approved drugs, valued for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]
Table 1: Physicochemical Properties of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid and Related Compounds
| Property | (Z)-4-Oxo-4-(phenylamino)but-2-enoic acid | (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid |
| CAS Number | 555-59-9 | 4796-01-4 |
| Molecular Formula | C10H9NO3 | C12H13NO3 |
| Molecular Weight | 191.19 g/mol | 219.24 g/mol |
| Physical Form | Solid | Not specified |
| Purity | ≥98% | Not specified |
The molecular geometry of a similar compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, has been confirmed by single-crystal X-ray diffraction.[1] This analysis revealed a non-planar structure, which is a common feature for such molecules and can influence their intermolecular interactions and binding to biological targets.[1]
Synthesis of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic Acid
The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is typically achieved through the nucleophilic addition of a primary amine to maleic anhydride.[1] This reaction proceeds via the opening of the anhydride ring to form a maleamic acid derivative. The (Z)-stereochemistry of the double bond is retained from the maleic anhydride starting material.
Conceptual Synthetic Workflow
The synthesis can be conceptualized as a two-step process: nucleophilic attack of the exocyclic amine of 2-aminothiazole on a carbonyl carbon of maleic anhydride, followed by ring-opening.
Caption: Conceptual workflow for the synthesis.
Detailed Experimental Protocol
The following protocol is based on the synthesis of a structurally related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, and can be adapted for the synthesis of the title compound.[1]
Materials:
-
2-Aminothiazole
-
Maleic anhydride
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-aminothiazole in a suitable anhydrous solvent such as THF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Maleic Anhydride: To this stirring solution, add 1.0 equivalent of maleic anhydride portion-wise at room temperature. The reaction is often exothermic, so the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. In some cases, gentle heating may be required to drive the reaction to completion.
-
Product Precipitation: Upon completion of the reaction, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation and Purification: The precipitated solid can be collected by vacuum filtration using a Büchner funnel. The crude product should be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: The purified solid is then dried under vacuum to yield (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Infrared (IR) spectroscopy, as well as mass spectrometry.[6][7]
Biological Activity and Mechanism of Action
The therapeutic potential of (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is predicted to be multifaceted, primarily revolving around its ability to inhibit carbonic anhydrases and exert antimicrobial effects.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[8]
Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[6][7]
Table 2: Carbonic Anhydrase Inhibition Data for Related (Z)-4-oxo-4-(arylamino)but-2-enoic Acid Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| 4a (4-amino derivative) | 1.85 ± 0.58 | 2.01 ± 0.52 |
| 4c (4-methyl derivative) | 5.04 ± 1.46 | 2.94 ± 1.31 |
| 4e (4-methoxy derivative) | 3.21 ± 0.98 | 2.55 ± 0.76 |
| 4i (4-chloro derivative) | 2.15 ± 0.66 | 2.11 ± 0.84 |
| 4j (4-bromo derivative) | 2.48 ± 0.79 | 2.23 ± 0.91 |
| 4k (4-iodo derivative) | 2.97 ± 1.02 | 2.47 ± 1.09 |
| Acetazolamide (Standard) | 250 | 12 |
Data extracted from Gültekin et al., J Enzyme Inhib Med Chem, 2016.[6][7][9] It is important to note that these values are for aryl derivatives and not the specific thiazolyl derivative of the topic. However, they strongly suggest that the butenoic acid scaffold is a potent pharmacophore for CA inhibition.
Mechanism of Inhibition:
The proposed mechanism of action for this class of inhibitors involves the coordination of the carboxylate group of the butenoic acid moiety to the zinc ion (Zn2+) in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic activity of the enzyme. The thiazole ring and the amide linkage likely contribute to the binding affinity and selectivity through interactions with amino acid residues in the active site cavity.
Caption: Proposed mechanism of carbonic anhydrase inhibition.
Antimicrobial and Antifungal Potential
The thiazole moiety is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[2][3] Various derivatives of thiazole and thiazolidinone have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][3][10]
While specific antimicrobial data for (Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is not yet available, the activity of related compounds suggests its potential in this area.
Table 3: Antimicrobial Activity of Related Thiazolidinone Derivatives
| Organism | Compound 4c MIC (µg/mL) | Compound 4d MIC (µg/mL) | Compound 4e MIC (µg/mL) | Compound 4f MIC (µg/mL) |
| S. aureus KCTC 503 | 4 | 4 | 4 | 4 |
| S. aureus KCTC 209 | 16 | 8 | 8 | 16 |
| MRSA | 2 | 2 | 2 | 2 |
| QRSA | 4 | 2 | 2 | 2 |
Data for (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, demonstrating the potential of the broader class of molecules.[10]
Anticipated Mechanism of Antimicrobial Action:
The precise mechanism of antimicrobial action for thiazole derivatives can vary. However, potential mechanisms include:
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Cell Wall Synthesis Disruption: Interference with the biosynthesis of the bacterial cell wall.
-
Biofilm Formation Inhibition: Prevention of the formation of bacterial biofilms, which are crucial for chronic infections.
Future Directions and Applications
(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Optimization of Synthesis and Purification: Development of a high-yielding and scalable synthetic route with an efficient purification protocol.
-
Comprehensive Biological Evaluation:
-
Screening against a panel of human carbonic anhydrase isoforms to determine its inhibitory profile and selectivity.
-
In-depth antimicrobial and antifungal testing against a broad range of pathogenic strains, including multidrug-resistant isolates.
-
Evaluation of its anticancer potential against various cancer cell lines.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for potent and selective biological activity.
-
In Vivo Studies: Preclinical evaluation in animal models to assess its efficacy, pharmacokinetics, and safety profile.
Conclusion
(Z)-4-Oxo-4-(thiazol-2-ylamino)but-2-enoic acid is a molecule with a compelling chemical structure that combines the functionalities of a butenoic acid and a thiazole ring. Based on the extensive research on related compounds, it holds significant promise as a potent inhibitor of carbonic anhydrases and as a potential antimicrobial agent. This technical guide provides a foundational understanding of its synthesis, structure, and therapeutic potential, serving as a valuable resource for researchers and drug development professionals seeking to explore this exciting area of medicinal chemistry.
References
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Gültekin, M. S., et al. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 939-945. [Link]
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Kaminskyy, D., et al. (2021). Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Archiv der Pharmazie, 354(7), e2100037. [Link]
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Oktay, K., et al. (2017). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Figshare. [Link]
- Wang, S., et al. (2017). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Pharmaceutical Chemistry Journal, 51(5), 403-408.
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AVESİS. (2016). The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase I and II isoenzymes. Atatürk Üniversitesi Academic Data Management System. [Link]
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Chem-Impex. Acide (Z)-4-oxo-4-(thiazol-2-ylamino)but-2-énoïque. [Link]
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Letters in Applied NanoBioScience. (2024). Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. [Link]
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Aggie Access. (Z)-4-Oxo-4-(Phenethylamino)But-2-Enoic Acid. [Link]
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- Pässler, U., et al. (2015). Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. ChemistryOpen, 4(5), 562-565.
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PubChem. (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid. [Link]
- Ates, B., et al. (2017). Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives. Archiv der Pharmazie, 350(1-2), 1600092.
- Mostafa, S. M. (2022). Facile synthesis of hydrazono bis-4-oxothiazolidines. Journal of Sulfur Chemistry, 43(5), 516-526.
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